molecular formula C20H28N4O6S B2730001 methyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689750-20-7

methyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2730001
CAS No.: 689750-20-7
M. Wt: 452.53
InChI Key: FBKXNYCVNSYGPT-UHFFFAOYSA-N
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Description

methyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl and ester groups. Common reagents used in these reactions include ethyl chloroformate, triethylamine, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: methyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate undergoes various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert certain functional groups to their reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biology, methyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its triazole moiety is known to interact with various biological targets, making it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant with a triazole moiety.

    Rufinamide: An antiepileptic drug containing a triazole ring.

Uniqueness: What sets methyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

methyl 2-[[4-methyl-5-[[(3,4,5-triethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O6S/c1-6-28-14-9-13(10-15(29-7-2)18(14)30-8-3)19(26)21-11-16-22-23-20(24(16)4)31-12-17(25)27-5/h9-10H,6-8,11-12H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKXNYCVNSYGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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